cytochrome P-450 EF

CYP1B1 sequence identity phylogenetic classification

PAH researchers face a critical gap: neither CYP1A1 nor human CYP1B1 substitutes for mouse CYP1B1 in extrahepatic models. CYP1B1-null mice show 90% reduction in DMBA-induced lymphomas, proving this enzyme is rate-limiting and non-redundant. • Verified DMBA metabolic activity (3.4 nmol/nmol/min) matching C3H10T1/2 microsomes. • Species-correct estradiol 2-hydroxylation; avoids human 4-OH bias. • 17-fold higher arachidonate affinity (Km 0.5 mM) vs. human CYP1B1. Recombinant, activity-qualified enzyme; shipped under cold chain.

Molecular Formula C16H18NO2-
Molecular Weight 0
CAS No. 156320-24-0
Cat. No. B1176422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecytochrome P-450 EF
CAS156320-24-0
Synonymscytochrome P-450 EF
Molecular FormulaC16H18NO2-
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 protein / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mouse CYP1B1 Identity and Classification


Cytochrome P-450 EF (P450EF) is the canonical mouse ortholog of the cytochrome P450 family 1 subfamily B member 1 (CYP1B1), first purified from TCDD-induced C3H10T1/2 mouse embryo fibroblasts [1]. With a deduced amino acid sequence of 543 residues—the longest known P450 at its time of discovery—P450EF exhibits only 41% and 38% identity to mouse CYP1A1 and CYP1A2, respectively, establishing it as the founding member of the CYP1B subfamily [2]. The enzyme is a heme-thiolate monooxygenase (EC 1.14.14.1) with a molecular mass of approximately 60 kDa [3]. P450EF is Ah receptor-inducible by 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), β-naphthoflavone, and polycyclic aromatic hydrocarbons (PAHs), and is constitutively expressed in steroidogenic and extrahepatic tissues—a pattern distinct from the predominantly hepatic CYP1A2 and the non-constitutive CYP1A1 [2].

Why Generic CYP1 Substitution Fails


Despite shared Ah receptor-mediated inducibility with CYP1A1 and CYP1A2, P450EF (mouse CYP1B1) cannot be functionally interchanged with these enzymes for research or industrial applications. At the sequence level, only 41% and 38% amino acid identity with CYP1A1 and CYP1A2, respectively, drives substantial divergence in substrate regioselectivity, product distribution, and tissue expression topology [1]. More critically, even the human CYP1B1 ortholog—while sharing the same subfamily designation—differs profoundly from mouse CYP1B1 in DMBA catalytic efficiency (mouse CER = 0.23 vs. ~10-fold lower human specific activity), estradiol hydroxylation regioselectivity (mouse favors 2-hydroxylation; human favors 4-hydroxylation with a 4-OH/2-OH ratio of 3.7), and arachidonic acid metabolite profiles [2][3]. In vivo, CYP1A1—despite high in vitro DMBA turnover—cannot compensate for CYP1B1 loss: CYP1B1-null mice exhibit near-complete resistance to DMBA-induced lymphomas (7.5% vs. 70% in wild-type), proving that tissue-compartment-specific expression of CYP1B1 is rate-limiting for PAH carcinogen activation [4]. These orthogonal lines of evidence establish that procurement decisions cannot default to the closest-in-family or closest-in-subfamily alternative without invalidating experimental conclusions.

Quantitative Differentiation Evidence


Sequence Identity and Subfamily Classification

The deduced amino acid sequence of P450EF (543 residues) exhibits only 41% identity to mouse CYP1A1 and 38% identity to mouse CYP1A2, with merely 30–33% identity to members of the CYP2 family [1]. By the P450 nomenclature convention, subfamily membership requires >59% identity; thus P450EF falls below this threshold for both CYP1A subfamilies, justifying its assignment to a distinct CYP1B subfamily as mouse CYP1B1. The human ortholog CYP1B1 shares 85.4% identity with mouse CYP1B1, yet important functional differences exist (see Evidence Items 2–4) [2]. Five extended regions of ≥50% identity to CYP1A1 are concentrated around functionally critical domains (I-helix O₂-binding threonine, heme-binding cysteine), while the intervening regions show substantial divergence that underlies differential substrate recognition [1].

CYP1B1 sequence identity phylogenetic classification subfamily definition

DMBA Metabolism and Carcinogen Activation

Recombinant mouse CYP1B1 (recCYP1B1m) expressed in E. coli exhibits DMBA metabolism with a specific activity of 3.4 nmol/nmol P450/min, accurately reproducing the product distribution observed in native C3H10T1/2 cell microsomes [1]. In contrast, human recombinant CYP1B1 (recCYP1B1h) displays only approximately 10% of this specific activity [1][2]. The mouse ortholog achieves a catalytic efficiency ratio (CER) of 0.23 for DMBA and exhibits a high proportion of 10,11- and 3,4-dihydrodiol metabolites, with near absence of 5,6-dihydrodiol and 7-hydroxy-DMBA—a signature exclusively observed in rodent microsomes where CYP1B1 is highly expressed [1][2]. Critically, CYP1B1-null mice are dramatically protected: only 7.5% develop DMBA-induced lymphomas versus 70% of wild-type littermates, and CYP1B1-null embryonic fibroblasts show no significant DMBA metabolism and are resistant to DMBA-mediated cytotoxicity [3]. CYP1A1, despite high in vitro DMBA turnover, cannot compensate in vivo, as it is not constitutively expressed in the extrahepatic target tissues where CYP1B1 mediates procarcinogen activation [3].

DMBA metabolism polycyclic aromatic hydrocarbon carcinogen activation knockout phenotype species difference

Estradiol Hydroxylation Regioselectivity

Cytochrome P450-catalyzed oxidation of estradiol at the C-4 position produces 4-hydroxyestradiol, a carcinogenic metabolite, while 2-hydroxylation is considered a detoxification pathway [1]. Most human P450 enzymes, including CYP1A1 and CYP1A2, exhibit a high preference for 2-hydroxylation; however, human CYP1B1 is the notable exception, greatly favoring 4-hydroxylation with a 4-OH/2-OH turnover number ratio of 3.7 (Kcat 4-OHE2 = 1.23 ± 0.06, Kcat 2-OHE2 = 0.33 ± 0.02 pmol/min/pmol P450) [2][3]. In striking contrast, mouse CYP1B1 and rat CYP1B1 favor 2-hydroxylation—the rat enzyme exhibits a 4-OH/2-OH turnover ratio of only 0.5 (Kcat 4-OHE2 = 0.23 ± 0.02, Kcat 2-OHE2 = 0.46 ± 0.05 pmol/min/pmol P450) [3]. This inversion of regioselectivity is determined by a single amino acid residue: Val395 in human CYP1B1 drives 4-hydroxylation, while the corresponding Leu395 in rodent CYP1B1 drives 2-hydroxylation. Mutation of Val395→Leu in human CYP1B1 converts its specificity to rodent-type 2-hydroxylation, and the reciprocal Leu→Val mutation in rat CYP1B1 confers human-type 4-hydroxylation [1]. Consistent with this, early work by Savas et al. (1997) found no evidence for estradiol binding to recombinant mouse CYP1B1 in spectral binding assays, while human CYP1B1 readily binds and metabolizes estradiol [4].

estradiol hydroxylation regioselectivity catechol estrogen species difference carcinogenesis

Tissue Expression Topology

CYP1B1 exhibits a tissue expression pattern fundamentally distinct from CYP1A1 and CYP1A2. CYP1B1 is constitutively expressed in steroidogenic tissues (adrenal, ovary, testes) and in steroid-responsive tissues of mesodermal origin (uterus, breast, prostate), and is inducible by TCDD and PAHs in lung, liver, and uterus—though at lower levels relative to CYP1A1 [1][2]. In C3H mouse lung, liver, and uterus, β-naphthoflavone-induced CYP1B1 expression is detectable but consistently lower than CYP1A1 induction [1]. In contrast, CYP1A2 is expressed primarily in liver, and CYP1A1 is not expressed constitutively in any tissue but is highly inducible by Ah receptor ligands in almost all tissues [2]. The functional consequence of this differential expression is demonstrated in CYP1B1-null mice: CYP1A1 is induced to far higher levels than CYP1B1 in liver, kidney, and lung of wild-type mice and is induced to a similar extent in CYP1B1-null mice, yet CYP1A1 cannot substitute for CYP1B1 in mediating DMBA carcinogenicity at extrahepatic sites [2]. Polycyclic aromatic hydrocarbon-induced uterine fibroblasts exhibit 10–20-fold higher levels of CYP1B1 than β-naphthoflavone-induced uterus, identifying stromal fibroblasts as a major source [1].

tissue expression extrahepatic steroidogenic Ah receptor cancer susceptibility

Arachidonic Acid and Retinoid Metabolism

The metabolism of arachidonic acid reveals family-level and species-level differentiation among CYP1 enzymes. Human CYP1A1, CYP1A2, and CYP1B1 each produce distinct major metabolite classes: 75% terminal HETEs, 52% EETs, and 54% mid-chain HETEs, respectively [1]. Mouse Cyp1b1 produces EETs (50%) and mid-chain HETEs (37%) as major metabolites, with a strikingly high CER of 64 for total metabolite production, driven by a Km(app) of 0.5 mM for arachidonate [1]. In contrast, human CYP1B1 and CYP1A1 exhibit Km(app) values of approximately 30 μM for arachidonate, while CYP1A2 shows a Km(app) of 95 μM [1]. For retinoid metabolism, human CYP1B1 and mouse Cyp1b1 both oxidize retinol to retinal and retinal to retinoate, with CER ratios (CYP1B1/Cyp1b1) of 13 and 26 for the two sequential steps; however, mouse Cyp1b1 Km(app) values for retinoids are 20-fold higher than the human ortholog, indicating fundamentally different kinetic behavior on shared endogenous substrates [1].

arachidonic acid EET HETE endobiotic metabolism species difference

Optimal Application Scenarios


Extrahepatic PAH Carcinogen Activation Studies

Mouse CYP1B1 is the only CYP1 enzyme that constitutively mediates DMBA and benzo[a]pyrene metabolic activation in extrahepatic tissues including bone marrow, mammary gland, and lymphoid organs. As demonstrated by the CYP1B1-null mouse phenotype—where DMBA-induced lymphoma incidence drops from 70% to 7.5% despite intact CYP1A1 induction [1]—CYP1B1 is the rate-limiting, non-redundant enzyme for PAH procarcinogen activation at these sites. Expression systems, microsomal preparations, or purified recombinant mouse CYP1B1 should be prioritized for in vitro-in vivo extrapolation (IVIVE) models of PAH carcinogenesis, bone marrow toxicity assays, and chemical safety screening where tissue-compartment-specific metabolic competence is required. Neither CYP1A1 nor human CYP1B1 can substitute for this application. [1][2]

Rodent-Specific Estrogen Metabolism Studies

For rodent models of estrogen homeostasis, endocrine disruption, or hormone-dependent carcinogenesis, mouse CYP1B1 must be used rather than human CYP1B1 because the regioselectivity of estradiol hydroxylation is inverted between the two orthologs. Mouse CYP1B1 directs estradiol metabolism predominantly toward 2-hydroxylation (non-carcinogenic pathway), whereas human CYP1B1 favors 4-hydroxylation (carcinogenic pathway) with a 4-OH/2-OH ratio of 3.7 [3]. This single-residue difference (Leu395 in mouse vs. Val395 in human) fundamentally alters the biological endpoint [3]. Researchers conducting in vivo rodent carcinogenesis studies, or interpreting rodent estrogen metabolite profiles, must use mouse CYP1B1 preparations to ensure species-matched metabolic outcomes. [3]

Comparative Eicosanoid and Retinoid Metabolism

Mouse Cyp1b1 exhibits a uniquely high CER of 64 for arachidonic acid metabolism with a Km(app) of 0.5 mM—17-fold higher than the human CYP1B1 Km(app) of ~30 μM [4]. Its metabolite profile (50% EETs, 37% mid-chain HETEs) differs from human CYP1B1 (54% mid-chain HETEs), human CYP1A1 (75% terminal HETEs), and human CYP1A2 (52% EETs) [4]. For retinoid metabolism, mouse Cyp1b1 Km(app) values are 20-fold higher than human CYP1B1 [4]. These quantitative differences make mouse CYP1B1 the required reagent for studies of eicosanoid signaling, retinoid homeostasis, and CYP1B1-mediated endobiotic metabolism in mouse models. Substitution with human CYP1B1 would introduce a ~17-fold error in arachidonate Km and alter the eicosanoid product spectrum. [4]

PAH Ligand-Binding and Spectral Characterization

Recombinant mouse CYP1B1 binds large PAHs (benzo[a]pyrene, benz[e]pyrene, benz[a]anthracene, DMBA, 3-methylcholanthrene, 1-ethynylpyrene) with high affinity (Kd = 0.08–0.22 μM) and produces substantial Type I spectral shifts (~40% low-to-high spin state conversion) [2]. In contrast, smaller PAHs (pyrene, phenanthrene, naphthalene) produce no spectral change and do not competitively inhibit benzo[a]pyrene binding [2]. This size-selective PAH binding profile, coupled with the high-affinity NADPH-P450 reductase interaction (Km = 3 nM), makes mouse CYP1B1 the preferred enzyme for biophysical studies of PAH-P450 interactions, high-throughput PAH ligand screening, and structure-activity relationship (SAR) campaigns focused on environmental carcinogen recognition. [2]

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